[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol
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Overview
Description
[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol is a complex organic compound characterized by its pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts such as iron (III) chloride and solvents like water or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemistry
In chemistry, [5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with specific biological targets. It is often used in studies involving enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of [5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolidine itself, pyridine, and pyrimidine. These compounds share structural similarities but differ in their chemical properties and biological activities .
Uniqueness
What sets [5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H21NO2 |
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Molecular Weight |
235.32 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c16-10-13-6-7-14(11-17)15(13)9-8-12-4-2-1-3-5-12/h1-5,13-14,16-17H,6-11H2 |
InChI Key |
PZWQSBGAXPMWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1CO)CCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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